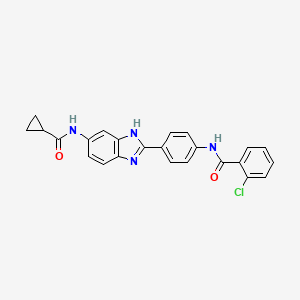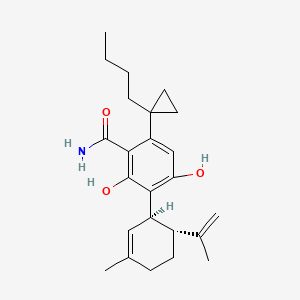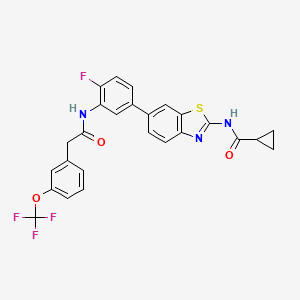![molecular formula C14H17NO3 B15135588 ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an azirine ring. Azirines are known for their strained ring structure, which imparts unique reactivity to these compounds.
准备方法
The synthesis of ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylacetic acid and ethyl chloroformate.
Formation of Intermediate: The 4-methoxyphenylacetic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.
Cyclization: The ethyl ester is then subjected to cyclization using a suitable reagent, such as sodium hydride, to form the azirine ring.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate undergoes various chemical reactions due to the presence of the azirine ring and the ester group:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding aziridine-2-carboxylate.
Reduction: Reduction of the azirine ring can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding aziridine derivative.
Substitution: The azirine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted aziridines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学研究应用
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactivity and ability to form stable derivatives.
作用机制
The mechanism of action of ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate involves its interaction with molecular targets through the azirine ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential therapeutic applications.
相似化合物的比较
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate can be compared with other azirine derivatives and similar compounds:
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-aziridine-2-carboxylate: This compound has a similar structure but contains an aziridine ring instead of an azirine ring. The aziridine ring is less strained and less reactive compared to the azirine ring.
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-oxirane-2-carboxylate: This compound contains an oxirane (epoxide) ring instead of an azirine ring. The oxirane ring is also strained but has different reactivity compared to the azirine ring.
Ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-thirane-2-carboxylate: This compound contains a thirane (thiirane) ring instead of an azirine ring. The thirane ring is less reactive compared to the azirine ring but can undergo similar types of reactions.
The uniqueness of this compound lies in its highly strained azirine ring, which imparts distinct reactivity and makes it a valuable compound for various scientific applications.
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(16)13-12(15-13)9-6-10-4-7-11(17-2)8-5-10/h4-5,7-8,13H,3,6,9H2,1-2H3 |
InChI 键 |
GGHXVCZZJLKAJE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=N1)CCC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


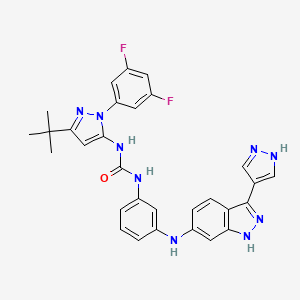
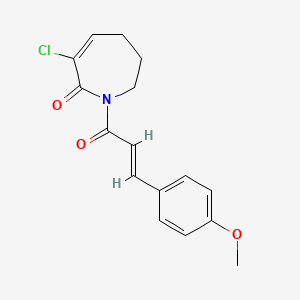
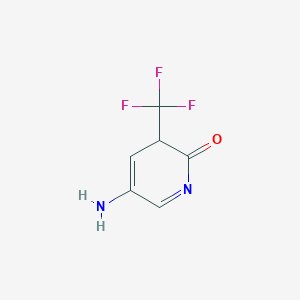
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
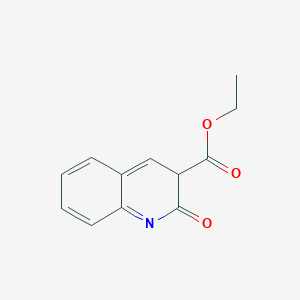
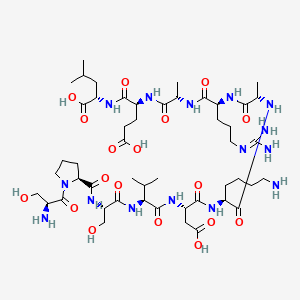
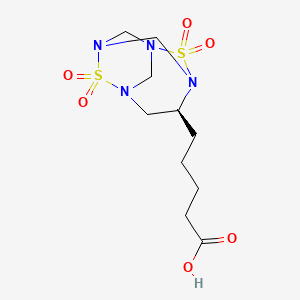
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
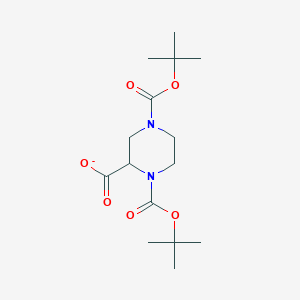
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)
